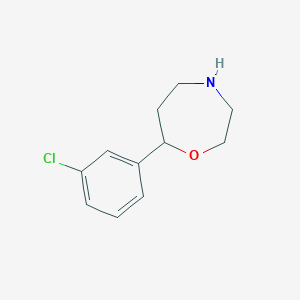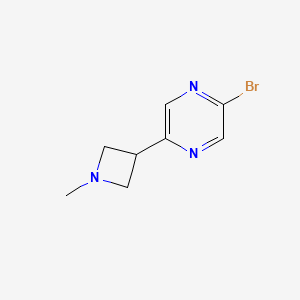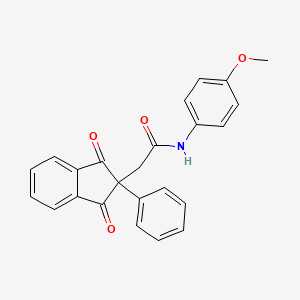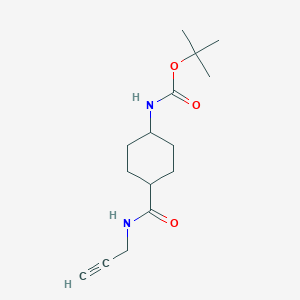
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is a fluorinated organic compound with the molecular formula C13H14FN. It is known for its unique chemical structure, which includes a cyclopentane ring attached to a carbonitrile group and a fluorinated phenyl ring. This compound is used in various research applications due to its reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile can be synthesized through a multi-step process involving the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as dimethylformamide or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic acid.
Reduction: 1-(3-Fluoro-5-methylphenyl)cyclopentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances its binding affinity and selectivity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biological pathways and developing new therapeutic agents.
類似化合物との比較
- 1-(3-Fluorophenyl)cyclopentanecarbonitrile
- 1-(3-Methylphenyl)cyclopentanecarbonitrile
- 1-(3-Chloro-5-methylphenyl)cyclopentanecarbonitrile
Comparison: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarbonitrile stands out due to the presence of both fluorine and methyl groups on the phenyl ring, which enhances its reactivity and selectivity compared to similar compounds. The fluorine atom increases the compound’s electronegativity, while the methyl group provides steric hindrance, making it unique in its chemical behavior and applications.
特性
分子式 |
C13H14FN |
|---|---|
分子量 |
203.25 g/mol |
IUPAC名 |
1-(3-fluoro-5-methylphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FN/c1-10-6-11(8-12(14)7-10)13(9-15)4-2-3-5-13/h6-8H,2-5H2,1H3 |
InChIキー |
ZQZAFSOBUPGFPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)C2(CCCC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)



![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)

![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)

![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)


